6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS No.: 1076197-93-7
Cat. No.: VC2917511
Molecular Formula: C7H7ClN4
Molecular Weight: 182.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1076197-93-7 |
|---|---|
| Molecular Formula | C7H7ClN4 |
| Molecular Weight | 182.61 g/mol |
| IUPAC Name | 6-chloro-1-methylpyrazolo[3,4-b]pyridin-3-amine |
| Standard InChI | InChI=1S/C7H7ClN4/c1-12-7-4(6(9)11-12)2-3-5(8)10-7/h2-3H,1H3,(H2,9,11) |
| Standard InChI Key | VVSSTMLVQAUZMC-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC(=N2)Cl)C(=N1)N |
| Canonical SMILES | CN1C2=C(C=CC(=N2)Cl)C(=N1)N |
Introduction
Chemical Identity and Structure
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound consisting of a pyrazolo[3,4-b]pyridine core structure with specific functional group substitutions. The compound features a chlorine atom at the 6-position, a methyl group at the N1 position, and an amine group at the 3-position of the pyrazolo[3,4-b]pyridine scaffold . This particular arrangement of functional groups contributes to the compound's unique chemical and potential biological properties.
Structural Representation
The compound consists of a fused ring system containing pyrazole and pyridine rings. The pyrazole ring contains a methyl substituent at the N1 position and an amino group at the 3-position, while the pyridine ring carries a chlorine atom at the 6-position . This structural configuration determines the compound's chemical reactivity, physical properties, and potential interactions with biological targets. The SMILES notation for this compound is represented as: Cn1c2c(ccc(n2)[Cl])c(N)n1, which provides a linear string representation of the molecular structure .
Chemical Identifiers
Physicochemical Properties
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine possesses distinct physicochemical properties that determine its behavior in various chemical environments and influence its potential applications in research and development.
Basic Physical Properties
The compound has a molecular weight of 182.61 g/mol and a molecular formula of C7H7ClN4 . It is characterized by a density of approximately 1.60 g/cm³, which influences its physical handling characteristics . The compound's melting and boiling points are significant parameters for purification and handling procedures, with a notably high boiling point of 368°C and a flash point of 176°C . These thermal properties indicate considerable thermal stability, which has implications for its processing and application in various research contexts.
Property Data Table
The following table summarizes the key physicochemical properties of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine:
Solubility and Stability
While specific solubility data for 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is limited in the provided sources, heterocyclic compounds of this nature typically exhibit varying degrees of solubility in organic solvents. The presence of the amino group may confer some water solubility through hydrogen bonding, while the methyl and chloro substituents contribute to lipophilicity. Regarding stability, the compound requires storage under inert gas conditions (nitrogen or argon) at 2-8°C, suggesting potential sensitivity to oxidation or other degradation pathways when exposed to air or elevated temperatures .
Synthetic Approaches and Chemical Reactivity
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been well-documented in chemical literature, providing insights into potential methods for preparing 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
General Synthetic Routes
Pyrazolo[3,4-b]pyridine structures can be assembled through various synthetic approaches. One common method involves the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . This synthetic strategy represents a versatile approach for constructing the core heterocyclic scaffold found in 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Another documented approach involves the condensation of 5-amino-3-phenylpyrazoles with 4H-chromenes in refluxing ethanol, followed by dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield pyrazolo[3,4-b]pyridines .
Functional Group Modifications
The amino group at the 3-position of the pyrazolo[3,4-b]pyridine system can serve as a versatile handle for further chemical transformations. Research on related compounds demonstrates that such amino groups can participate in various reactions, including acylation, alkylation, and coupling reactions to generate more complex derivatives . For instance, the acetylation of related pyrazolo[3,4-b]pyridine compounds has been reported, suggesting similar chemical reactivity might be expected for 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine .
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